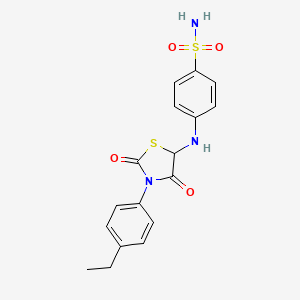

![molecular formula C15H16O4 B2547713 5-[(4-丙基苯氧基)甲基]呋喃-2-羧酸 CAS No. 330826-84-1](/img/structure/B2547713.png)

5-[(4-丙基苯氧基)甲基]呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

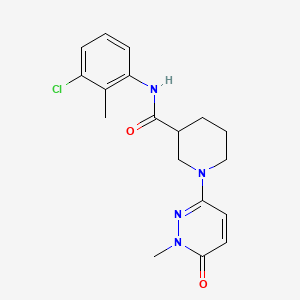

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.289. The purity is usually 95%.

BenchChem offers high-quality 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- PFCA 可以作为生物降解聚合物和塑料的构建单元。 研究人员正在探索将其纳入材料中,以减少环境影响,例如包装、农业薄膜和医疗器械 .

- PFCA 衍生物可以作为农用化学品,包括除草剂、杀菌剂和杀虫剂。 它们的独特结构可以提供对传统合成化学品的有效替代方案 .

- 基于 PFCA 的化合物可以合成具有特定电子特性的化合物。 研究人员正在探索它们在有机电子学、传感器和储能器件中的应用 .

- PFCA 衍生物可以在各种化学反应中用作催化剂。 它们激活特定官能团的能力使其成为可持续合成路线的宝贵工具 .

- PFCA 与成像探针的结合可用于非侵入性成像技术(例如 MRI、PET 或荧光成像)。 这些试剂有助于可视化生物过程和疾病状态 .

- 研究人员正在探索 PFCA 衍生物用于手性合成。 它们独特的呋喃环结构允许对映选择性转化,从而能够高效地生产光学活性化合物 .

- 基于 PFCA 的溶剂可以在化学过程中替代有毒或不可再生溶剂。 它们对环境的影响低且可生物降解,使其成为有吸引力的选择 .

生物降解聚合物和塑料

制药和药物开发

农用化学品和作物保护

电活性材料

催化和绿色化学

生物医学成像剂

手性合成和不对称催化

绿色溶剂和萃取剂

总之,5-[(4-丙基苯氧基)甲基]呋喃-2-羧酸在从材料科学到医学的各个领域都具有广阔的前景。其多功能性和环保性使其成为一个令人兴奋的研究领域。 如果您想了解任何特定应用的更多详细信息,请随时提问!😊

作用机制

Target of Action

The primary targets of the compound 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many carboxylic acid derivatives, it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

生化分析

Biochemical Properties

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid interacts with transport proteins such as albumin, which facilitates its distribution within the body .

Cellular Effects

The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can alter gene expression and cellular metabolism . Furthermore, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid has been shown to induce oxidative stress in certain cell types, leading to changes in cellular redox status and impacting cell viability .

Molecular Mechanism

At the molecular level, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction is primarily driven by hydrophobic interactions and hydrogen bonding . Additionally, the compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained inhibition of cytochrome P450 enzymes and persistent oxidative stress in cells . These effects highlight the compound’s potential for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily acts as an enzyme inhibitor . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Threshold effects have been observed, with significant biochemical changes occurring at specific dosage levels .

Metabolic Pathways

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and involves multiple enzymatic steps, highlighting its potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. Albumin, a major plasma protein, plays a crucial role in the compound’s distribution by binding to it and transporting it to various tissues . Additionally, the compound can interact with membrane transporters, influencing its cellular uptake and localization . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum, where it inhibits cytochrome P450 enzymes . The compound’s localization is critical for its biochemical activity and overall cellular effects.

属性

IUPAC Name |

5-[(4-propylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGVXIPLFPJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

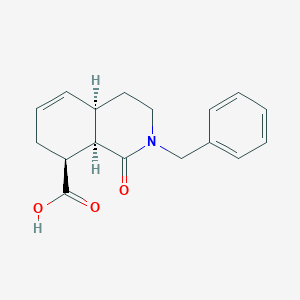

![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

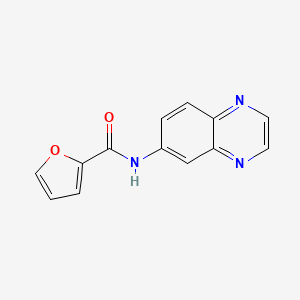

![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

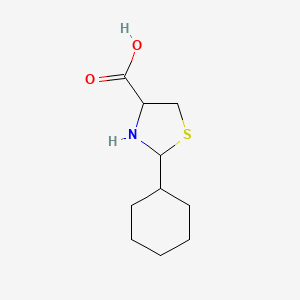

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)